
2,4,6-Trichloro-5-nonylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine,2,4,6-trichloro-5-nonyl- is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are essential components of nucleic acids, such as DNA and RNA. The compound Pyrimidine,2,4,6-trichloro-5-nonyl- is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a nonyl group at position 5. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine,2,4,6-trichloro-5-nonyl- typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The nonyl group can be introduced through a Friedel-Crafts alkylation reaction, where pyrimidine,2,4,6-trichloro- is reacted with nonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of Pyrimidine,2,4,6-trichloro-5-nonyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is crucial to maintain product consistency and yield. Purification steps, such as distillation and recrystallization, are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine,2,4,6-trichloro-5-nonyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The nonyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the nonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Oxidation: Production of nonyl alcohol, nonyl aldehyde, or nonyl carboxylic acid.
Reduction: Formation of dechlorinated pyrimidine derivatives or modified nonyl groups.
Wissenschaftliche Forschungsanwendungen
Pyrimidine,2,4,6-trichloro-5-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyrimidine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyrimidine,2,4,6-trichloro-5-nonyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s trichloro substitution pattern enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity, disrupt cellular processes, or interfere with nucleic acid functions. The nonyl group contributes to the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the nonyl group, making it less hydrophobic and less effective in membrane-associated applications.
2,4,6-Trichloro-5-methylpyrimidine: Contains a methyl group instead of a nonyl group, resulting in different reactivity and biological properties.
2,4,6-Trichloro-5-phenylpyrimidine: The phenyl group imparts different steric and electronic effects compared to the nonyl group.
Uniqueness
Pyrimidine,2,4,6-trichloro-5-nonyl- is unique due to its combination of trichloro substitution and a long nonyl chain. This structural feature enhances its reactivity and hydrophobicity, making it suitable for applications that require membrane interaction or specific chemical reactivity. The compound’s versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Eigenschaften
CAS-Nummer |
14077-73-7 |
|---|---|
Molekularformel |
C13H19Cl3N2 |
Molekulargewicht |
309.7 g/mol |
IUPAC-Name |
2,4,6-trichloro-5-nonylpyrimidine |
InChI |
InChI=1S/C13H19Cl3N2/c1-2-3-4-5-6-7-8-9-10-11(14)17-13(16)18-12(10)15/h2-9H2,1H3 |
InChI-Schlüssel |
KVTJZGNCSHIZHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(N=C(N=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


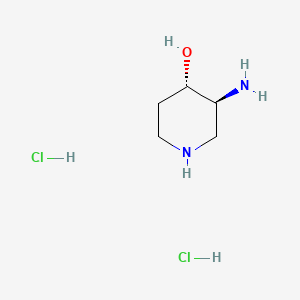
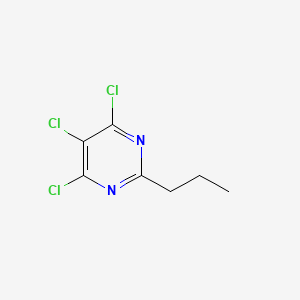
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
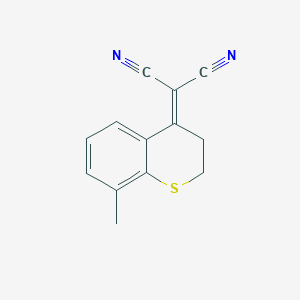

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)
![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)
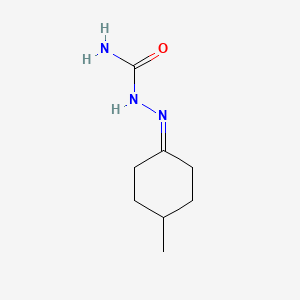
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
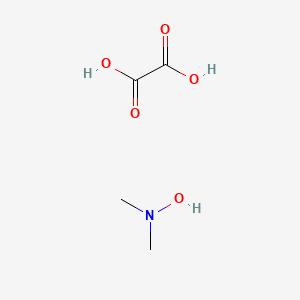
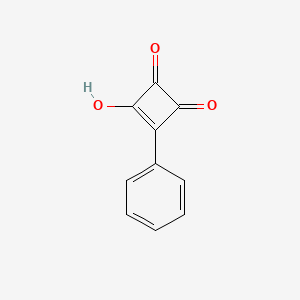
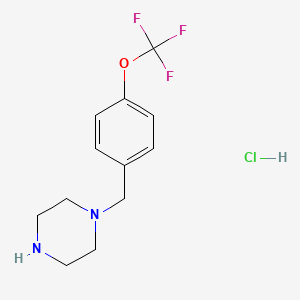
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
